molecular formula C68H136O18 B213277 Methyl glucoside sesquistearate CAS No. 68936-95-8

Methyl glucoside sesquistearate

Cat. No.: B213277
CAS No.: 68936-95-8
M. Wt: 1241.8 g/mol
InChI Key: YFNDWXFUVJDXDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl glucoside sesquistearate is a compound that consists of mono- and diesters of methyl glucose and stearic acid. It appears as off-white flakes and is known for its nonionic water-in-oil emulsifying properties. This compound is widely used in the cosmetic industry due to its mildness and effectiveness in stabilizing emulsions .

Biochemical Analysis

Preparation Methods

Methyl glucoside sesquistearate is typically synthesized through the transesterification of methyl glucoside with stearic acid methyl ester. This reaction releases methanol as a by-product. Alternatively, esterification can be achieved by reacting free stearic acid with methyl glucoside in the presence of a catalyst . Industrial production methods often involve optimizing these reactions to ensure high yield and purity.

Chemical Reactions Analysis

Methyl glucoside sesquistearate primarily undergoes esterification reactions. The primary alcohol group at the C6 position of the methyl glucoside core is the most reactive site for esterification. Common reagents used in these reactions include fatty acid methyl esters and catalysts. The major products formed are mono- and diesters of methyl glucose and stearic acid .

Properties

CAS No.

68936-95-8

Molecular Formula

C68H136O18

Molecular Weight

1241.8 g/mol

IUPAC Name

2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol;octadecanoic acid

InChI

InChI=1S/3C18H36O2.2C7H14O6/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;2*1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3*2-17H2,1H3,(H,19,20);2*3-11H,2H2,1H3

InChI Key

YFNDWXFUVJDXDA-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].COC1C(C(C(C(O1)CO)O)O)O.COC1C(C(C(C(O1)CO)O)O)O

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)O.COC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCCCC(=O)O.COC1C(C(C(C(O1)CO)O)O)O.COC1C(C(C(C(O1)CO)O)O)O

Synonyms

Methyl glucose sesquistearate, Glucate SS(TM)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What role does Methyl glucoside sesquistearate play in the development of the omega-3 fatty acid oil skin care lotion described in the research? []

A1: In the study concerning the omega-3 fatty acid oil skin care lotion, this compound acts as an emulsifier. [] Emulsifiers are crucial for combining oil and water-based components in a formulation, creating a stable and homogenous mixture. This ensures that the beneficial omega-3 fatty acids are evenly distributed throughout the lotion and can be effectively delivered to the skin.

Q2: The research mentions the use of this compound in a "PET heat shrink tubing material." Could you elaborate on this application and its significance? []

A2: While not a primary focus of the research on the omega-3 fatty acid oil skin care lotion, the second article mentions the use of this compound in a completely different context: the development of a modified PET heat shrink tubing material. [] This suggests the compound's versatility and potential applicability beyond cosmetic formulations. In this material, it likely functions as a processing aid or a modifier, potentially influencing the material's flexibility, shrink properties, or surface characteristics.

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